

comparative analysis of spectroscopic data for N-(3-bromophenyl)acetamide positional isomers

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)acetamide

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A Comparative Spectroscopic Analysis of N-(bromophenyl)acetamide Positional Isomers

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of spectroscopic data for N-(2-bromophenyl)acetamide, **N-(3-bromophenyl)acetamide**, and N-(4-bromophenyl)acetamide. This guide provides a comprehensive comparison of their ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols.

This guide presents a comparative analysis of the spectroscopic data for the three positional isomers of N-(bromophenyl)acetamide: N-(2-bromophenyl)acetamide, **N-(3-bromophenyl)acetamide**, and N-(4-bromophenyl)acetamide. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including pharmaceutical and materials science. The following sections detail the experimental protocols used for data acquisition and provide a comparative summary of the spectral data in tabular format.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis. Specific parameters from the cited data sources are included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on spectrometers operating at frequencies ranging from 300 to 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR. Samples were typically dissolved in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.

- **Sample Preparation:** A small amount of the solid sample was dissolved in the appropriate deuterated solvent.
- **Data Acquisition:** Standard pulse programs were used to acquire the ^1H and ^{13}C NMR spectra. For ^1H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ^{13}C NMR, proton-decoupled spectra were typically obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a Fourier-transform infrared spectrometer. Solid samples were prepared using either the KBr pellet method or as a thin solid film.[\[1\]](#)[\[2\]](#)

- **KBr Pellet Method:** A small amount of the finely ground solid sample was mixed with dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.
- **Thin Solid Film Method:** The solid sample was dissolved in a volatile solvent, and a drop of the solution was placed on a salt plate (e.g., NaCl or KBr). The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[\[1\]](#)
- **Data Acquisition:** The spectrum was recorded over the standard mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization source.

- **Sample Introduction:** The sample was introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample was bombarded with a beam of electrons to generate molecular ions and fragment ions.

- Data Acquisition: The mass-to-charge ratio (m/z) of the ions was measured and plotted against their relative abundance.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three positional isomers of N-(bromophenyl)acetamide.

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
N-(2-bromophenyl)acetamide	CDCl_3	8.31 (d, 1H, Ar-H), 7.61 (bs, 1H, NH), 7.51 (d, 1H, Ar-H), 7.29 (t, 1H, Ar-H), 6.97 (t, 1H, Ar-H), 2.21 (s, 3H, CH_3)[3]
N-(3-bromophenyl)acetamide	CDCl_3	Data not fully available in a comparable format.
N-(4-bromophenyl)acetamide	CDCl_3	7.42 (m, 4H, Ar-H), 7.35 (br, 1H, NH), 2.18 (s, 3H, CH_3)[4]

Table 2: ^{13}C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ , ppm)
N-(2-bromophenyl)acetamide	CDCl_3	168.3 (C=O), 135.7 (C-N), 132.2, 128.4, 125.2, 122.0 (Ar-C), 113.2 (C-Br), 24.9 (CH_3)[3]
N-(3-bromophenyl)acetamide	CDCl_3	Data not fully available in a comparable format.
N-(4-bromophenyl)acetamide	CDCl_3	168.36 (C=O), 136.91 (C-N), 131.95, 121.36 (Ar-C), 116.86 (C-Br), 24.63 (CH_3)[4]

Table 3: FT-IR Spectral Data (Characteristic Peaks, cm^{-1})

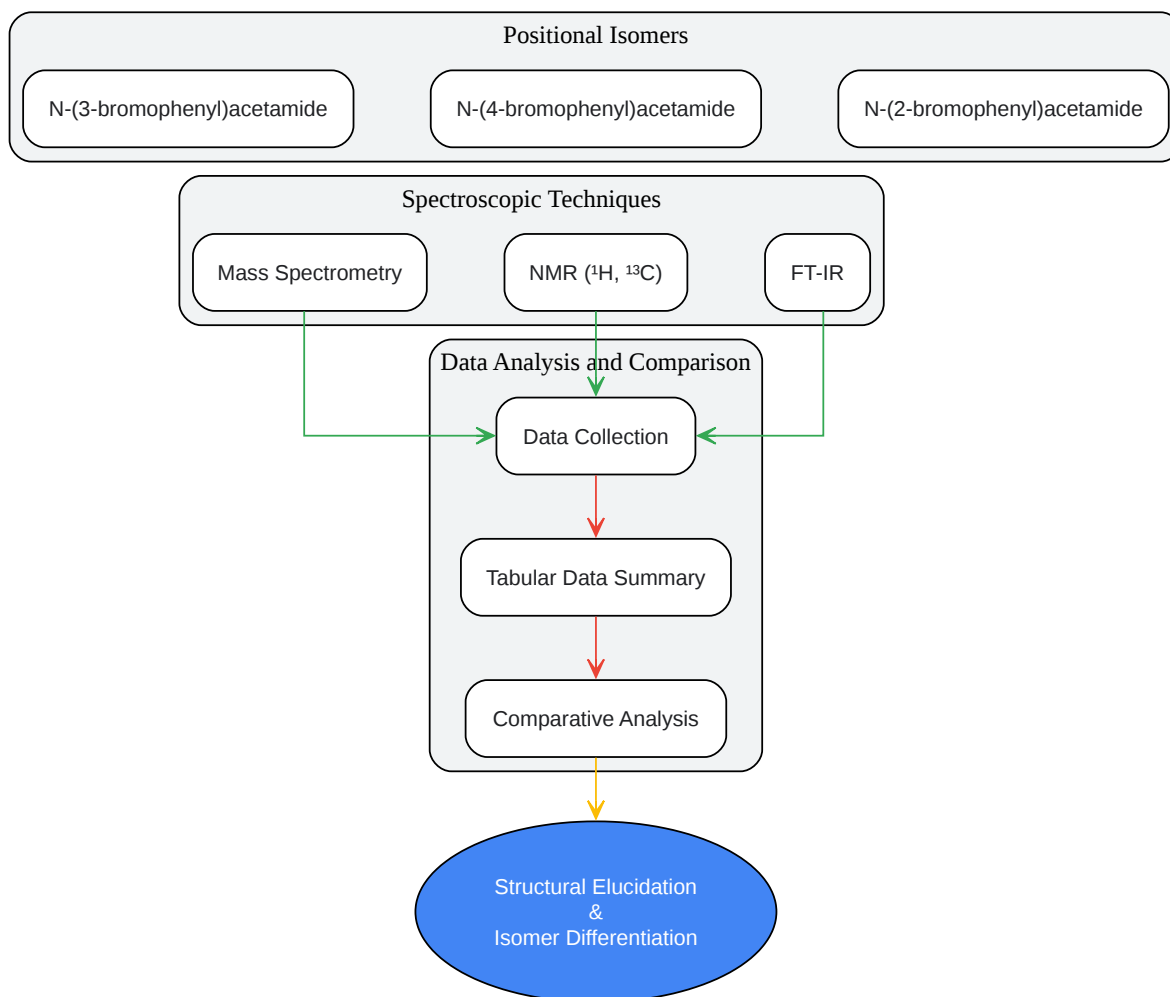
Compound	N-H Stretch	C=O Stretch	Aromatic C=C Stretch
N-(2-bromophenyl)acetamide	3272	1647	1518[3]
N-(3-bromophenyl)acetamide	~3300	~1670	~1590
N-(4-bromophenyl)acetamide	3294	1670	1602, 1587, 1536[5]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M]^+$	Key Fragment Ions
N-(2-bromophenyl)acetamide	213/215	171/173, 134, 92
N-(3-bromophenyl)acetamide	213/215[6]	171/173, 92, 65
N-(4-bromophenyl)acetamide	213/215[7]	171/173, 92, 65

Workflow for Comparative Analysis

The logical workflow for this comparative spectroscopic analysis is illustrated in the diagram below.



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Caption: Workflow for the comparative spectroscopic analysis of isomers.

Discussion

The spectroscopic data presented reveals distinct differences between the three positional isomers, allowing for their differentiation.

- ^1H NMR: The aromatic region of the ^1H NMR spectra is particularly informative. The substitution pattern of the bromine atom on the phenyl ring leads to unique splitting patterns and chemical shifts for the aromatic protons in each isomer. For instance, the ortho-isomer is expected to show a more complex pattern due to the proximity of the bromine and acetamido groups to the aromatic protons.
- ^{13}C NMR: The chemical shifts of the aromatic carbons are influenced by the position of the bromine substituent. The carbon atom directly bonded to the bromine atom (C-Br) exhibits a characteristic chemical shift. The electronic effects of the bromine and acetamido groups at different positions lead to distinguishable shifts for the other aromatic carbons.
- FT-IR: The vibrational frequencies of the N-H and C=O bonds are generally similar across the isomers. However, subtle shifts can be observed due to differences in intramolecular hydrogen bonding and electronic effects. The pattern of peaks in the fingerprint region (below 1500 cm^{-1}) is unique for each isomer and can be used for identification.
- Mass Spectrometry: All three isomers exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio). The fragmentation patterns are also similar, with a prominent fragment corresponding to the loss of the acetyl group ($[\text{M}-42]^+$). However, minor differences in the relative abundances of fragment ions may exist, which could aid in differentiation.

This comparative guide provides a foundational understanding of the spectroscopic properties of N-(bromophenyl)acetamide positional isomers. For definitive structural confirmation, it is recommended to use a combination of these spectroscopic techniques and compare the obtained data with reference spectra.

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